molecular formula C21H16ClF3N4O3 B580210 4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide CAS No. 1431697-81-2

4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide

Cat. No. B580210
M. Wt: 464.829
InChI Key: JWAKXXCHFJSKRN-UHFFFAOYSA-N
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Description

The compound “4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide” is a chemical compound with the molecular formula C21H16ClF3N4O3 . It has an average mass of 464.825 Da and a monoisotopic mass of 464.086304 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a ureido group and a phenoxy group .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of antitumor drugs, with a study highlighting its role in the improved synthesis of Sorafenib, an antitumor drug. This process features cheap material, simple operation, high yield, and green chemistry (Yao Jian-wen, 2012).
  • Another research focused on the crystallization of Sorafenib, which is used in treating cancer. The study explored the different solid-state conformations of Sorafenib in various crystalline environments, highlighting the significance of the compound in cancer treatment (K. Ravikumar et al., 2011).

Biomedical Applications

  • A study explored the synthesis and antitumor activity of a related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)Phenyl]-4-morpholino-1H-indazole-1-carboxamide. It showed inhibitory capacity against cancer cell lines, indicating potential biomedical applications (X. Ji et al., 2018).
  • In another context, 4-(4-aminophenoxy)-N-propylpicolinamide, a derivative, is important in synthesizing biologically active compounds. This highlights the role of such compounds in developing treatments for diseases like cancer (Hehua Xiong et al., 2018).

Other Applications

  • The synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain is another area where such compounds are utilized. This research indicates broader applications beyond biomedical, possibly in materials science (J. Liu et al., 2002).

Future Directions

Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

4-[4-[[2-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)17-11-14(9-10-27-17)32-13-7-5-12(6-8-13)28-20(31)29-16-4-2-3-15(18(16)22)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAKXXCHFJSKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110185
Record name 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide

CAS RN

1431697-81-2
Record name 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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